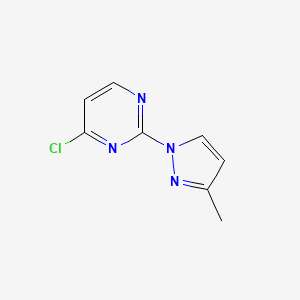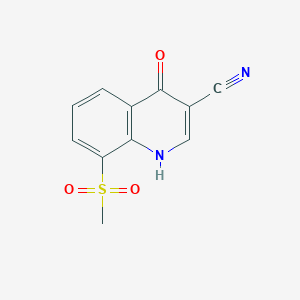
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is a chemical compound with the molecular formula C₁₂H₈N₂O₃S. It is a derivative of quinoline, featuring a hydroxyl group at the 4-position and a methylsulfonyl group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- typically involves multiple steps, starting with the base quinoline structure. One common synthetic route is the nitration of quinoline followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is used as a building block for the synthesis of more complex organic compounds. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It may be used in the development of new drugs and therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of drugs targeting various diseases. Its biological activity makes it a candidate for further research and development in the pharmaceutical industry.
Industry: In the industrial sector, 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various applications.
作用機序
The mechanism by which 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfonyl groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Quinoline: The parent compound of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-, known for its diverse applications in chemistry and medicine.
4-Hydroxyquinoline: A related compound with similar biological activities, often used in the development of antimalarial and anticancer drugs.
8-Methylsulfonylquinoline: Another derivative of quinoline with a methylsulfonyl group at the 8-position, used in various chemical and biological applications.
Uniqueness: 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives
特性
分子式 |
C11H8N2O3S |
|---|---|
分子量 |
248.26 g/mol |
IUPAC名 |
8-methylsulfonyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O3S/c1-17(15,16)9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14) |
InChIキー |
DUQVSPFFDLGQNT-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)

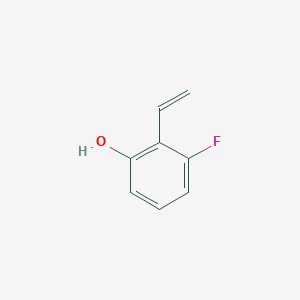

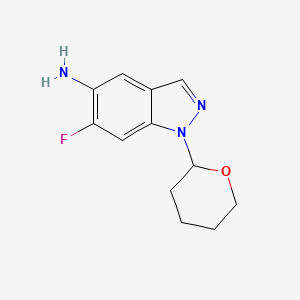

![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)
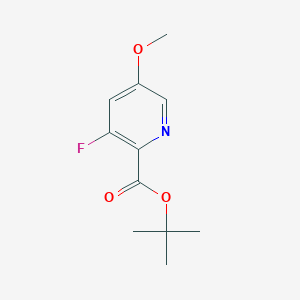

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
